N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13332587
InChI: InChI=1S/C17H26N2O/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12,18H2,1H3,(H,19,20)
SMILES: CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N
Molecular Formula: C17H26N2O
Molecular Weight: 274.4 g/mol

N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide

CAS No.:

Cat. No.: VC13332587

Molecular Formula: C17H26N2O

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide -

Specification

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
IUPAC Name N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide
Standard InChI InChI=1S/C17H26N2O/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12,18H2,1H3,(H,19,20)
Standard InChI Key QOQHHFPRLKZQLQ-UHFFFAOYSA-N
SMILES CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N
Canonical SMILES CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-Aminophenyl)-4-butylcyclohexane-1-carboxamide consists of a cyclohexane ring substituted with a butyl group at the 4-position and a carboxamide moiety linked to a 2-aminophenyl group. Key structural descriptors include:

PropertyValue
IUPAC NameN-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide
Molecular FormulaC₁₇H₂₆N₂O
Molecular Weight274.4 g/mol
SMILESCCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N
InChI KeyQOQHHFPRLKZQLQ-UHFFFAOYSA-N

The compound’s three-dimensional conformation is influenced by the cyclohexane ring’s chair geometry, which positions the butyl and carboxamide groups in equatorial orientations to minimize steric strain.

Physicochemical Properties

As a carboxamide, the compound exhibits moderate polarity due to the amide bond (C=O and N-H groups), suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The logP value, estimated at ~3.2, indicates moderate lipophilicity, which may facilitate blood-brain barrier penetration—a trait relevant for neurological applications .

Synthesis and Analytical Characterization

Spectroscopic Identification

  • IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹ for amine, ~1650 cm⁻¹ for amide C=O).

  • NMR:

    • ¹H NMR: δ 1.2–1.6 ppm (butyl CH₂), δ 2.1–2.5 ppm (cyclohexane CH₂), δ 6.6–7.2 ppm (aromatic protons).

    • ¹³C NMR: δ 175 ppm (amide carbonyl), δ 120–140 ppm (aromatic carbons).

Research Gaps and Future Directions

Biological Activity Profiling

No in vitro or in vivo studies specifically targeting N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide have been published. Priority investigations should include:

  • Receptor Binding Assays: Screen for activity at AMPA, NMDA, or kainate receptors using patch-clamp electrophysiology .

  • Enzyme Inhibition Studies: Evaluate effects on COX, lipoxygenase (LOX), or phosphodiesterases (PDEs).

  • Cytotoxicity Screening: Assess safety profiles in HEK293 or HepG2 cell lines.

Structural Optimization

Modifying substituents could enhance potency or selectivity:

  • Butyl Chain Length: Shorter chains (e.g., propyl) may reduce lipophilicity and improve solubility.

  • Amino Group Functionalization: Acetylation or sulfonation of the 2-aminophenyl group might alter receptor engagement.

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